molecular formula C34H25Li2N11O11S3 B560751 2,7-Naphthalenedisulfonic acid,4-amino-6-4-4-(2,4-diaminophenyl)azophenylaminosulfonylphenylazo-5-hydroxy-3-(4-nitrophenyl)azo-,dilithium salt CAS No. 102082-94-0

2,7-Naphthalenedisulfonic acid,4-amino-6-4-4-(2,4-diaminophenyl)azophenylaminosulfonylphenylazo-5-hydroxy-3-(4-nitrophenyl)azo-,dilithium salt

Cat. No.: B560751
CAS No.: 102082-94-0
M. Wt: 873.7
InChI Key: NXGCXAAITHXJND-XNZOGMQISA-L
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Description

2,7-Naphthalenedisulfonic acid,4-amino-6-4-4-(2,4-diaminophenyl)azophenylaminosulfonylphenylazo-5-hydroxy-3-(4-nitrophenyl)azo-,dilithium salt is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps, starting with the diazotization of 2,4-diaminophenyl and subsequent coupling reactions with various aromatic compounds The reaction conditions typically involve acidic or basic environments to facilitate the formation of azo bonds

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups.

    Reduction: The azo groups can be reduced to amines under specific conditions.

    Substitution: Various substitution reactions can occur at the aromatic rings, depending on the reagents used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Halogenation and nitration reactions are common, using reagents like chlorine and nitric acid.

Major Products: The major products formed from these reactions include various substituted aromatic compounds and amines, depending on the specific reaction conditions.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a dye and indicator in various chemical reactions and processes.

    Biology: Employed in staining techniques for microscopy and histology.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of colored materials such as textiles, plastics, and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can interact with various molecular targets. The azo groups can undergo reduction to form amines, which can then participate in further chemical reactions. The sulfonic acid groups enhance the compound’s solubility in water, making it useful in aqueous environments.

Comparison with Similar Compounds

  • 2,7-Naphthalenedisulfonic acid, 4-amino-6-(2-(4-aminophenyl)diazenyl)-3-[[4-[(2,4-diamino-5-sulfophenyl)azo]phenyl]azo]-5-hydroxy-, trisodium salt
  • 2,7-Naphthalenedisulfonic acid, 4-amino-6-(2-(4-aminophenyl)diazenyl)-3-[[4-[(2,4-diaminophenyl)azo]phenyl]azo]-5-hydroxy-, trisodium salt

Uniqueness: The lithium salt form of this compound offers unique solubility and stability properties compared to its sodium salt counterparts. This makes it particularly useful in specific industrial and research applications where these properties are advantageous.

Properties

CAS No.

102082-94-0

Molecular Formula

C34H25Li2N11O11S3

Molecular Weight

873.7

IUPAC Name

dilithium;(3Z)-5-amino-3-[[4-[[4-[(2,4-diaminophenyl)diazenyl]phenyl]sulfamoyl]phenyl]hydrazinylidene]-6-[(4-nitrophenyl)diazenyl]-4-oxonaphthalene-2,7-disulfonate

InChI

InChI=1S/C34H27N11O11S3.2Li/c35-19-1-14-27(26(36)17-19)41-38-20-2-4-23(5-3-20)44-57(49,50)25-12-8-22(9-13-25)40-43-33-29(59(54,55)56)16-18-15-28(58(51,52)53)32(31(37)30(18)34(33)46)42-39-21-6-10-24(11-7-21)45(47)48;;/h1-17,40,44H,35-37H2,(H,51,52,53)(H,54,55,56);;/q;2*+1/p-2/b41-38?,42-39?,43-33+;;

InChI Key

NXGCXAAITHXJND-XNZOGMQISA-L

SMILES

[Li+].[Li+].C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NN=C3C(=CC4=CC(=C(C(=C4C3=O)N)N=NC5=CC=C(C=C5)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC6=C(C=C(C=C6)N)N

Synonyms

2,7-Naphthalenedisulfonic acid, 4-amino-6-4-4-(2,4-diaminophenyl)azophenylaminosulfonylphenylazo-5-hydroxy-3-(4-nitrophenyl)azo-, lithium salt

Origin of Product

United States

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